

Dioctanoylphosphatidic Acid Sodium: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: *Dioctanoylphosphatidic acid sodium*

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Abstract

Dioctanoylphosphatidic acid (DOPA) sodium salt is a synthetic, cell-permeable analog of phosphatidic acid (PA), a pivotal lipid second messenger involved in a myriad of cellular signaling pathways. This technical guide delineates the core mechanisms of action of DOPA, focusing on its role in modulating the Hippo and Ras-ERK signaling cascades. While specific quantitative metrics such as IC₅₀ and EC₅₀ values for **dioctanoylphosphatidic acid sodium** are not readily available in public literature, this guide provides binding affinity data for the broader class of phosphatidic acids with their protein targets. Detailed methodologies for key experiments are provided to facilitate further research into the nuanced roles of this significant signaling molecule.

Introduction to Phosphatidic Acid Signaling

Phosphatidic acid is a low-abundance lysophospholipid that acts as a critical signaling molecule and a key intermediate in lipid biosynthesis.^[1] Its cellular levels are tightly regulated by the coordinated action of several enzymes, primarily:

- Phospholipase D (PLD): Catalyzes the hydrolysis of phosphatidylcholine (PC) to generate PA.

- Diacylglycerol Kinase (DGK): Phosphorylates diacylglycerol (DAG) to produce PA.^[2]
- Lysophosphatidic Acid Acyltransferase (LPAAT): Acylates lysophosphatidic acid (LPA) to form PA.

The di-octanoyl (8:0) form of PA is a saturated short-chain lipid that is frequently used in research due to its defined chemical structure and increased water solubility compared to long-chain PAs, which facilitates its delivery to cells in culture.^[3]

Core Mechanism of Action: Modulation of Key Signaling Pathways

Di-octanoylphosphatidic acid, by mimicking endogenous PA, exerts its biological effects primarily through direct interaction with and modulation of key signaling proteins. Two of the most well-characterized pathways influenced by PA are the Hippo and Ras-ERK pathways.

Inhibition of the Hippo Signaling Pathway

The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its core components include the serine/threonine kinases LATS1/2 and the transcriptional co-activator Yes-associated protein (YAP).^{[4][5]} Phosphorylation of YAP by LATS1/2 leads to its cytoplasmic sequestration and inactivation.

Phosphatidic acid directly inhibits the Hippo pathway through a dual mechanism:

- Direct Binding to LATS1/2: PA interacts with the kinase domain of LATS1/2, which is thought to inhibit its activity.^{[4][6]} This interaction prevents the phosphorylation of YAP, leading to its nuclear translocation and activation of target genes that promote cell growth.^[7]
- Interaction with NF2 (Merlin): PA can also bind to the tumor suppressor protein Neurofibromin 2 (NF2, also known as Merlin).^[4] This interaction can disrupt the NF2-mediated membrane translocation and activation of LATS kinases.^[4] However, there is some evidence to suggest that NF2 has a low binding affinity for PA.^[8]

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Inhibition of the Hippo pathway by diocanoylphosphatidic acid.
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Modulation of the Ras-ERK Signaling Pathway

The Ras-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. A key step in this pathway is the activation of the serine/threonine kinase Raf-1.

Phosphatidic acid plays a crucial role in the activation of Raf-1 by facilitating its translocation to the cell membrane.^[9] The mechanism involves:

- **Direct Binding to Raf-1:** PA binds directly to a specific domain within the carboxyl-terminus of Raf-1.^{[10][11]} This interaction is distinct from the binding of phosphatidylserine to the amino-terminal domain of Raf-1.^[12]
- **Membrane Recruitment:** The binding of PA to Raf-1 is a critical step in the recruitment of Raf-1 from the cytosol to intracellular membranes, a prerequisite for its activation.^[9] This translocation appears to be independent of Raf-1's association with Ras.^[9]

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Quantitative Data

While specific IC₅₀ or EC₅₀ values for **diocanoylphosphatidic acid sodium** are not extensively reported, binding affinity data for phosphatidic acid with some of its key protein targets have been determined. It is important to note that these values can vary depending on the specific fatty acid composition of the PA and the experimental conditions.

Target Protein	Ligand	Binding Affinity (Kd)	Assay Method	Reference
Raf-1 (carboxyl-terminal domain)	Phosphatidic Acid	4.9 - 7.8 mol %	Lipid-protein binding assay	[10]
NF2 (Merlin)	Phosphatidylinositol 4,5-bisphosphate (PIP2)	$8.02 \pm 0.91 \mu\text{M}$	Microscale thermophoresis	[13]
NF2 (Merlin) - LBD mutant	Phosphatidylinositol 4,5-bisphosphate (PIP2)	$859.23 \pm 184.65 \mu\text{M}$	Microscale thermophoresis	[13]
LATS1	NF2/PIP2 complex	$3.77 \pm 0.72 \mu\text{M}$	Microscale thermophoresis	[13]

Note: The binding affinity of PA to Raf-1 is expressed as mol % required for half-maximal binding in a lipid mixture. Data for NF2 and LATS1 with PIP2 is included for context, as PA and PIP2 can have interrelated roles in regulating these proteins.

Experimental Protocols

The following are generalized protocols for key experiments to study the effects of **dioctanoylphosphatidic acid sodium**. Researchers should optimize these protocols for their specific cell types and experimental questions.

Preparation of Dioctanoylphosphatidic Acid Sodium for Cell Culture

Dioctanoylphosphatidic acid sodium is often delivered to cells as liposomes or complexed with bovine serum albumin (BSA) to enhance solubility and cellular uptake.

Materials:

- **Dioctanoylphosphatidic acid sodium**

- Bovine Serum Albumin (BSA), fatty acid-free
- Phosphate-buffered saline (PBS) or serum-free cell culture medium
- Probe or bath sonicator

Protocol:

- Prepare a stock solution of **dioctanoylphosphatidic acid sodium** in chloroform or methanol.
- Aliquot the desired amount into a glass tube and evaporate the solvent under a stream of nitrogen to form a thin lipid film.
- Resuspend the lipid film in PBS or serum-free medium containing BSA (e.g., a 1:1 molar ratio of DOPA to BSA).
- Sonicate the mixture until the solution is clear to form DOPA-BSA complexes.
- Sterile-filter the solution before adding to cell cultures.

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```

In Vitro LATS Kinase Assay

This assay measures the ability of dioctanoylphosphatidic acid to inhibit the kinase activity of LATS1/2.

Materials:

- Active LATS1/2 enzyme
- YAP protein (as substrate)
- **Dioctanoylphosphatidic acid sodium** (prepared as described above)
- Kinase assay buffer
- ATP (radiolabeled or non-radiolabeled, depending on detection method)
- SDS-PAGE and Western blotting reagents
- Anti-phospho-YAP antibody

Protocol:

- In a microcentrifuge tube, combine the kinase assay buffer, active LATS1/2 enzyme, and varying concentrations of **dioctanoylphosphatidic acid sodium** or vehicle control.
- Pre-incubate for 10-15 minutes at 30°C.
- Add the YAP substrate to the reaction mixture.
- Initiate the kinase reaction by adding ATP.
- Incubate for 30 minutes at 30°C.
- Stop the reaction by adding SDS-PAGE loading buffer.
- Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for phosphorylated YAP.

Raf-1 Membrane Translocation Assay

This assay assesses the ability of dioctanoylphosphatidic acid to induce the translocation of Raf-1 from the cytosol to cellular membranes.

Materials:

- Cell line of interest (e.g., HEK293T, HeLa)
- **Dioctanoylphosphatidic acid sodium**
- Cell lysis buffer for subcellular fractionation
- Ultracentrifuge
- SDS-PAGE and Western blotting reagents
- Anti-Raf-1 antibody
- Antibodies for cytosolic and membrane markers (e.g., tubulin and Na⁺/K⁺ ATPase)

Protocol:

- Culture cells to the desired confluency.
- Treat cells with **dioctanoylphosphatidic acid sodium** for various times.
- Wash cells with ice-cold PBS and harvest.
- Perform subcellular fractionation by differential centrifugation to separate the cytosolic and membrane fractions.
- Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting.
- Probe the blot with an anti-Raf-1 antibody to determine its distribution between the cytosolic and membrane fractions. Use marker proteins to confirm the purity of the fractions.

Conclusion

Dioctanoylphosphatidic acid sodium is a valuable tool for investigating the complex roles of phosphatidic acid in cellular signaling. Its ability to modulate the Hippo and Ras-ERK pathways

underscores its importance in regulating fundamental cellular processes such as proliferation, survival, and growth. The experimental protocols provided herein offer a framework for researchers to further explore the nuanced mechanisms of PA signaling and its implications in health and disease, paving the way for potential therapeutic applications. Further research is warranted to establish specific quantitative efficacy and potency metrics for this and other synthetic PA analogs.

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